molecular formula C10H14O B12718513 2-Ethyl-4,6-dimethylphenol CAS No. 2219-79-6

2-Ethyl-4,6-dimethylphenol

Cat. No.: B12718513
CAS No.: 2219-79-6
M. Wt: 150.22 g/mol
InChI Key: MXHAHSBTOVFDBK-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of an ethyl group and two methyl groups attached to a benzene ring, along with a hydroxyl group (-OH). This compound is known for its antiseptic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4,6-dimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with ethyl and methyl groups. This process typically uses Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of phenol using methanol. The reaction is carried out at elevated temperatures in the presence of a solid acid catalyst. This method is efficient and widely used due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

Scientific Research Applications

2-Ethyl-4,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethylphenol involves its interaction with microbial cell membranes. The hydroxyl group (-OH) can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This compound also interferes with enzyme activity and protein synthesis within microbial cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

    2,6-Dimethylphenol: Similar structure but lacks the ethyl group.

    4-Ethylphenol: Similar structure but lacks the two methyl groups.

    Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.

Uniqueness: 2-Ethyl-4,6-dimethylphenol is unique due to the presence of both ethyl and methyl groups, which enhance its lipophilicity and antimicrobial properties compared to other phenolic compounds .

Properties

CAS No.

2219-79-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-4,6-dimethylphenol

InChI

InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3

InChI Key

MXHAHSBTOVFDBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)C)C

Origin of Product

United States

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